5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide

dual pharmacophore multi-target inhibitor thiophene sulfonamide SAR

5-(Aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 1152605-81-6, molecular formula C₁₁H₁₁IN₂O₂S₂, molecular weight 394.25 g/mol) is a dual-functionalized thiophene-2-sulfonamide derivative bearing a primary aminomethyl substituent at the thiophene 5-position and a meta-iodophenyl group on the sulfonamide nitrogen. This compound occupies a distinct structural niche within the broader thiophene sulfonamide class—a family with established inhibitory activity against carbonic anhydrase isoenzymes (hCA-I, hCA-II) , acetylcholinesterase (AChE) , and human serum paraoxonase-1 (hPON1).

Molecular Formula C11H11IN2O2S2
Molecular Weight 394.3 g/mol
Cat. No. B13251148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide
Molecular FormulaC11H11IN2O2S2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=C(S2)CN
InChIInChI=1S/C11H11IN2O2S2/c12-8-2-1-3-9(6-8)14-18(15,16)11-5-4-10(7-13)17-11/h1-6,14H,7,13H2
InChIKeyOXEVGCKAMBZZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 1152605-81-6): Structural Identity and Compound-Class Context for Procurement Evaluation


5-(Aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 1152605-81-6, molecular formula C₁₁H₁₁IN₂O₂S₂, molecular weight 394.25 g/mol) is a dual-functionalized thiophene-2-sulfonamide derivative bearing a primary aminomethyl substituent at the thiophene 5-position and a meta-iodophenyl group on the sulfonamide nitrogen . This compound occupies a distinct structural niche within the broader thiophene sulfonamide class—a family with established inhibitory activity against carbonic anhydrase isoenzymes (hCA-I, hCA-II) [1], acetylcholinesterase (AChE) [2], and human serum paraoxonase-1 (hPON1) [3]. Unlike the unsubstituted parent scaffolds or mono-substituted analogs, this compound's convergent functionalization creates a unique pharmacophore profile that precludes simple interchange with any single commercially available congener.

Dual-functionalized thiophene-2-sulfonamide scaffold for multi-target enzyme inhibition studies
Reported carbonic anhydrase and acetylcholinesterase inhibitor class context
Modular scaffold with primary amine handle for downstream derivatization workflows

Why 5-(Aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide Cannot Be Replaced by Mono-Substituted Thiophene Sulfonamide Analogs


Generic substitution within the thiophene sulfonamide class is precluded by the non-additive nature of the dual substituent architecture. The aminomethyl group at the thiophene 5-position is independently associated with carbonic anhydrase inhibition, with the unsubstituted 5-(aminomethyl)thiophene-2-sulfonamide (CAS 408352-66-9) recognized as a potent CA inhibitor tool compound . Simultaneously, the N-(3-iodophenyl) motif engages a distinct binding modality at carbonic anhydrase isoenzymes through interactions outside the catalytic active site, as demonstrated for N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7) [1]. Critically, neither mono-functionalized analog recapitulates the combined pharmacophore: the aminomethyl-only compound lacks the iodoaryl hydrophobic anchor that modulates isoenzyme selectivity and residence time, while the iodo-only analog lacks the primary amine handle that confers additional hydrogen-bonding capacity and synthetic derivatizability. Positional isomerism further compounds the substitution barrier—the meta-iodo orientation on the target compound produces steric and electronic profiles distinct from para-iodo congeners such as N-(4-iodophenyl)thiophene-2-sulfonamide (CAS 333434-63-2) [2]. For research programs requiring consistent SAR data, lot-to-lot target engagement reproducibility, or a modular scaffold for downstream conjugation, replacement with any single-feature analog introduces uncontrolled variables that undermine experimental interpretability.

Aminomethyl-only analog
Lacks the 3-iodophenyl hydrophobic anchor; carbonic anhydrase isoenzyme selectivity profile may differ and downstream derivatizability is reduced
Iodo-only analog
Absent primary amine eliminates hydrogen-bonding capacity and the modular conjugation handle; multi-target SAR interpretation may not transfer
Para-iodo positional isomer
Distinct steric trajectory (~180° vs ~120°) produces different halogen-bonding geometry; binding mode and potency data may not transfer directly

Quantitative Differentiation Evidence for 5-(Aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide Versus Closest Structural Analogs


Dual Pharmacophoric Architecture: Combined Aminomethyl and 3-Iodophenyl Motifs Enable Multi-Target Engagement Unavailable to Mono-Substituted Analogs

The target compound uniquely merges two independently validated pharmacophoric elements within a single molecule. The 5-aminomethylthiophene-2-sulfonamide core (CAS 408352-66-9) is documented as a potent carbonic anhydrase inhibitor , while the N-(3-iodophenyl)thiophene-2-sulfonamide fragment (CAS 565180-58-7) independently inhibits carbonic anhydrase isoenzymes through binding outside the catalytic active site [1]. In a class-level SAR context, substituted thiophene derivatives bearing sulfonamide functionality achieve Ki values of 447.28–1004.65 nM against hCA-I and 309.44–935.93 nM against hCA-II, with the most potent analogs also demonstrating sub-nanomolar to low-nanomolar AChE inhibition (Ki range 0.28–4.01 nM) [2]. Neither the aminomethyl-only nor the iodo-only mono-substituted congener can access this dual inhibitory profile, as each lacks the complementary binding determinant. The convergent architecture of the target compound provides a single chemical entity capable of interrogating both CA and cholinergic target space simultaneously.

Dual Pharmacophore Architecture
Class-level inference
Target: aminomethyl + 3-iodophenyl motifs combined vs Mono-substituted analogs: single pharmacophore only; class hCA-I Ki 447–1005 nM, hCA-II Ki 309–936 nM, AChE Ki 0.28–4.01 nM
Supports multi-target enzyme inhibition assay context
Class-level SAR; compound-specific dual inhibition data to verify
dual pharmacophore multi-target inhibitor thiophene sulfonamide SAR carbonic anhydrase acetylcholinesterase

Meta-Iodo Positional Isomerism: Distinct Steric and Electronic Profile Versus Para-Iodo Thiophene Sulfonamide Congeners

The iodine atom in the target compound occupies the meta position (3-iodophenyl), a regiochemical feature that differentiates it from the commercially available para-iodo isomer N-(4-iodophenyl)thiophene-2-sulfonamide (CAS 333434-63-2) [1]. In sulfonamide-based carbonic anhydrase inhibitor design, the position of halogen substitution on the N-aryl ring modulates both the steric footprint within the enzyme binding pocket and the electronic character of the sulfonamide NH—a critical hydrogen-bond donor for catalytic zinc coordination [2]. Meta-substitution directs the iodine atom into a different spatial trajectory relative to the sulfonamide linkage compared to para-substitution, altering the compound's capacity for halogen bonding with hydrophobic pocket residues. This positional effect is non-trivial: thiophene-based sulfonamides studied in the class exhibit IC₅₀ values spanning three orders of magnitude (69 nM to 70 µM against hCA-I; 23.4 nM to 1.405 µM against hCA-II) depending on substitution pattern [3]. The meta-iodo orientation of the target compound thus represents a distinct SAR data point that cannot be extrapolated from para-substituted analogs.

Meta-Iodo Positional Isomerism
Cross-study comparable
Meta-iodo: iodine at ~120° trajectory relative to sulfonamide axis vs Para-iodo (CAS 333434-63-2): linear ~180° trajectory; class IC₅₀ sensitivity spans 69 nM–70 µM across substitution patterns
Supports regiochemical SAR mapping across halogen positions
Positional effect non-trivial; binding mode confirmed outside catalytic active site
positional isomer meta-iodo substitution structure-activity relationship halogen bonding carbonic anhydrase selectivity

Primary Amine Handle Enables Downstream Derivatization: A Modular Scaffold Advantage Over N-Alkyl or N-Unsubstituted Analogs

The 5-aminomethyl substituent provides a reactive primary amine (pKa ~9–10) that is absent in the closest structural analog N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7) . This amine serves as a versatile synthetic handle for amide coupling with carboxylic acids, reductive amination with aldehydes, sulfonylation, or isothiocyanate conjugation—transformations routinely employed to generate focused compound libraries or install affinity tags (biotin, fluorophores) for target engagement studies . The core 5-(aminomethyl)thiophene-2-sulfonamide scaffold (CAS 408352-66-9) is itself commercialized as an AldrichCPR collection compound specifically for early-discovery derivatization . The target compound extends this derivatizability to an iodoaryl-bearing context, providing a pre-functionalized intermediate that eliminates two synthetic steps (N-arylation and protecting group manipulation) compared to starting from the unsubstituted core. In contrast, analogs lacking the primary amine require de novo synthetic entry points for any structure-activity exploration requiring amine conjugation.

Primary Amine Derivatization Handle
Supporting evidence
Pre-installed primary amine (pKa ~9–10) enables one-step amide coupling, reductive amination, or sulfonylation; eliminates 2–3 synthetic steps vs iodo-only analog
Supports modular chemical probe and library synthesis workflow
Standard EDC/HOBt or NaBH₃CN conditions applicable; derivatization to verify per target
primary amine synthetic derivatization chemical probe bioconjugation modular scaffold

Physicochemical Property Differentiation: Increased Molecular Weight and Lipophilicity Versus Non-Iodinated Thiophene Sulfonamide Scaffolds

The incorporation of the meta-iodophenyl substituent imparts physicochemical properties that are quantitatively distinct from non-halogenated or lighter-halogen analogs. The target compound has a molecular weight of 394.25 g/mol versus 192.26 g/mol for the non-iodinated 5-(aminomethyl)thiophene-2-sulfonamide (CAS 408352-66-9) and 365.2 g/mol for the aminomethyl-lacking N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7) . The iodine atom contributes approximately +126.9 Da relative to a hydrogen substituent and substantially increases lipophilicity (estimated ΔlogP ≈ +1.0–1.5 units vs. the non-iodinated analog based on halogen π-system contributions). In the context of thiophene sulfonamide carbonic anhydrase inhibitors, lipophilicity modulation is a key determinant of isoenzyme selectivity and membrane permeability, with the most potent inhibitors in the class achieving IC₅₀ values as low as 69 nM (hCA-I) and 23.4 nM (hCA-II) [1]. The iodinated scaffold's enhanced lipophilicity may favor partitioning into hydrophobic enzyme clefts or cellular membranes, a property relevant for cell-based target engagement assays where non-iodinated analogs may exhibit insufficient passive permeability.

Physicochemical Property Shift
Class-level inference
MW 394.25 g/mol (+202 Da vs non-iodinated analog); estimated logP shift +1.0 to +1.5 units by iodine incorporation
Supports cell-based permeability and target compartment endpoint review
Predicted logP values; experimental determination recommended
lipophilicity molecular weight iodine effect permeability drug-likeness

hPON1 Inhibitory Potential: Sulfonamide Class Activity Extended to the Iodoaryl-Aminomethyl Scaffold

Thiophene sulfonamides as a class exhibit inhibitory activity against human serum paraoxonase-1 (hPON1), an antiatherogenic enzyme implicated in cardiovascular disease and organophosphate detoxification. In a systematic study of sulfonamide-hPON1 interactions, thiophene-based sulfonamides demonstrated IC₅₀ values ranging from 24.10 to 201.45 µM and Ki values from 4.41 ± 0.52 to 150.23 ± 20.73 µM, with 4,5-dichlorothiophene-2-sulfonamide identified as the most potent inhibitor in the series [1]. The target compound, bearing both the thiophene sulfonamide core and the 3-iodophenyl substituent, falls within this pharmacologically relevant chemical space. The 5-aminomethyl substitution pattern is structurally analogous to the 5-substituted thiophene-2-sulfonamides profiled in the hPON1 study [1], and the iodine atom may further modulate inhibitory potency through hydrophobic or halogen-bonding interactions with the PON1 active-site cleft. This class-level inhibitory activity is not shared by non-sulfonamide thiophene derivatives, establishing a clear pharmacophore requirement that the target compound fulfills and that simple thiophene analogs lacking the sulfonamide group do not.

hPON1 Inhibitory Context
Class-level inference
Thiophene sulfonamide class IC₅₀ range 24.10–201.45 µM; Ki range 4.41–150.23 µM against human serum paraoxonase-1
Supports PON1 target liability and off-target screening context
Compound-specific hPON1 inhibitory data not yet reported; class inference only
paraoxonase-1 hPON1 inhibition sulfonamide off-target cardiovascular research enzyme inhibition

Recommended Research and Procurement Application Scenarios for 5-(Aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide


Carbonic Anhydrase Isoenzyme Selectivity Profiling with Iodoaryl-Thiophene Sulfonamide Chemical Probes

This compound is optimally deployed in head-to-head carbonic anhydrase (hCA-I, hCA-II, and tumor-associated hCA-IX/XII) selectivity panels alongside its mono-functionalized analogs (CAS 408352-66-9 and CAS 565180-58-7). Given the class-level IC₅₀ range of 69 nM–70 µM (hCA-I) and 23.4 nM–1.405 µM (hCA-II) [1], the dual-substituted scaffold can reveal whether the aminomethyl and 3-iodophenyl groups produce additive, synergistic, or antagonistic effects on isoenzyme selectivity. The meta-iodo orientation provides a critical SAR data point complementary to para-iodo probes, enabling complete regiochemical mapping of halogen contributions to CA binding. Molecular docking studies confirm that thiophene sulfonamides of this class bind outside the catalytic active site [1], making the target compound a valuable tool for allosteric site characterization.

Multi-Target Neurodegenerative Disease Screening: Concurrent CA and AChE Inhibition Assessment

In screening cascades for Alzheimer's and Parkinson's disease drug discovery, compounds that simultaneously inhibit acetylcholinesterase (AChE) and carbonic anhydrase isoenzymes are of growing interest [2]. The target compound's dual pharmacophoric architecture positions it for concurrent assessment in both AChE (class Ki benchmark: 0.28–4.01 nM for potent substituted thiophenes [2]) and CA assays within a single chemical entity. This eliminates the confounding variables introduced when testing separate CA-selective and AChE-selective compounds in combination. The primary amine handle further permits conjugation to fluorescent reporters (e.g., dansyl chloride) for cellular imaging of target engagement distribution, a capability absent in the non-aminated iodo analog.

Medicinal Chemistry Hit-to-Lead Derivatization Using the Primary Amine as a Modular Conjugation Handle

For medicinal chemistry programs requiring rapid SAR expansion around the thiophene-2-sulfonamide core, the 5-aminomethyl group serves as a pre-installed derivatization point supporting amide library synthesis (carboxylic acid coupling), reductive amination (aldehyde diversification), or sulfonamide extension (sulfonyl chloride reactions) . This eliminates 2–3 synthetic steps compared to initiating from the aminomethyl-lacking N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7). Procurement of this compound as a building block intermediate (available at 95% purity in 1 g and 5 g quantities ) supports generation of 24–96 member libraries from a single batch, ensuring SAR data consistency.

hPON1 Enzyme Inhibition Studies with Halogenated Sulfonamide Probe Molecules

The thiophene sulfonamide class demonstrates validated hPON1 inhibitory activity (IC₅₀ 24.10–201.45 µM; Ki 4.41–150.23 µM) [3], establishing this enzyme as a relevant off-target for sulfonamide-containing molecules. The target compound, with its iodinated aromatic ring and aminomethylated thiophene, enables investigation of how halogen substitution pattern and amine protonation state modulate PON1 binding kinetics and inhibition mechanism (competitive vs. non-competitive). This is particularly relevant given that different substitution patterns in the class produce distinct inhibition modalities—non-competitive for most thiophene sulfonamides but competitive for selected derivatives [3]—and the iodo/aminomethyl combination may shift this mechanistic profile.

Application
Selection Property
Validation Focus
CA isoenzyme selectivity profiling
Dual pharmacophore SAR analysis
Isoenzyme selectivity endpoint review
CA/AChE multi-target screening
Combined inhibition assay context
Target engagement endpoint review
Hit-to-lead derivatization
Primary amine conjugation capacity
SAR library consistency review
hPON1 enzyme inhibition studies
Halogenated sulfonamide SAR context
Inhibition mechanism endpoint review
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